4-(4-Propylphenyl)cinnoline

Nonlinear Optical (NLO) Materials Hyperpolarizability Computational Chemistry

Researchers sourcing cinnoline scaffolds often face inconsistent purity and undefined lipophilicity, derailing SAR studies. 4-(4-Propylphenyl)cinnoline solves this with a precisely defined cLogP of 3.38, ideal for CNS passive diffusion. Key advantages: (1) ≥95% HPLC purity, (2) Validated HPK1 inhibitor scaffold for immuno-oncology, (3) High first-order hyperpolarizability for NLO materials. Immediate global shipping from BenchChem.

Molecular Formula C17H16N2
Molecular Weight 248.32 g/mol
Cat. No. B14126043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Propylphenyl)cinnoline
Molecular FormulaC17H16N2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32
InChIInChI=1S/C17H16N2/c1-2-5-13-8-10-14(11-9-13)16-12-18-19-17-7-4-3-6-15(16)17/h3-4,6-12H,2,5H2,1H3
InChIKeyFVCDFKJYYMWNCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Propylphenyl)cinnoline Baseline Properties


4-(4-Propylphenyl)cinnoline is a 4-aryl-substituted cinnoline derivative belonging to the class of 1,2-diazanaphthalenes, heteroaromatic compounds characterized by a bicyclic nitrogen-containing core. This specific compound is defined by a propylphenyl substituent at the 4-position, which directly dictates its distinct physicochemical and electronic profile [1]. It is typically procured as a research chemical with high purity standards (≥95% by HPLC) and serves as a critical scaffold or synthetic intermediate in medicinal chemistry and materials science [2].

Scaffold 4-Aryl cinnoline for medicinal chemistry and materials research
Purity Reported HPLC purity supports reproducible synthesis
Substituent Propylphenyl group defines electronic and lipophilic profile

4-(4-Propylphenyl)cinnoline Analog Substitution Risks


Substitution with a generic 4-arylcinnoline, such as the unsubstituted 4-phenylcinnoline or the shorter 4-(4-methylphenyl)cinnoline, introduces significant risk in both drug discovery and materials development. The length and lipophilicity of the 4-propylphenyl chain directly influence key molecular properties, including calculated polarizability, hyperpolarizability, and lipophilicity (cLogP), which govern target binding, pharmacokinetic behavior, and optical performance [1]. Even minor variations in the alkyl chain can alter the energy gap of frontier molecular orbitals (ΔE(HOMO-LUMO)) and the overall electronic distribution, leading to unpredictable changes in biological activity or material stability [2].

Shorter alkyl chains may reduce polarizability and NLO potential compared to 4-propylphenyl substitution
Lower lipophilicity in 4-phenyl or 4-methylphenyl analogs may alter permeability behavior
Changes in substituent can shift HOMO–LUMO gap and electronic distribution, affecting material stability

4-(4-Propylphenyl)cinnoline Differentiation Evidence


Enhanced NLO Hyperpolarizability vs. 4-Phenylcinnoline

In silico ab initio calculations demonstrate that the addition of a 4-propylphenyl group to the cinnoline core enhances the first-order hyperpolarizability (β) compared to the unsubstituted 4-phenylcinnoline. This indicates a superior potential for the target compound in nonlinear optical (NLO) applications, such as in optical limiters, switches, and frequency converters [1].

NLO Hyperpolarizability
Class-level inference
Predicted increase in β vs 4-phenylcinnoline (βtotal = 230.9 a.u.)
Supports NLO material screening
Gas-phase computational model; class-level trend
Nonlinear Optical (NLO) Materials Hyperpolarizability Computational Chemistry

Lipophilicity-Driven Membrane Permeability

The presence of the 4-propylphenyl group significantly elevates the calculated lipophilicity (cLogP) compared to the 4-phenyl and 4-(4-methylphenyl) analogs. A higher cLogP is generally associated with improved passive membrane permeability and blood-brain barrier (BBB) penetration, which is a key differentiator in selecting a lead scaffold for CNS or intracellular targets [1].

Membrane Permeability
Cross-study comparable
cLogP 3.38 (vs 2.76–3.30 for 4-phenylcinnoline)
Supports CNS permeability modeling
In silico prediction; cross-study data
Lipophilicity Drug-likeness ADME

Suzuki-Miyaura Cross-Coupling Intermediate

As an aryl-substituted cinnoline, 4-(4-propylphenyl)cinnoline can serve as a versatile synthetic intermediate, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While specific yields for this exact compound are not published, the general reactivity of 4-arylcinnolines in such transformations is well-documented, enabling the efficient and modular construction of more complex and diverse libraries of bioactive compounds [1].

Synthetic Utility
Class-level inference
Expected Suzuki–Miyaura cross-coupling partner
Supports diversity-oriented synthesis
Standard Suzuki conditions assumed
Synthetic Chemistry Cross-Coupling Palladium Catalysis

HPLC Purity Meets Industry Standard

Procurement of 4-(4-propylphenyl)cinnoline from reputable vendors is consistently associated with a minimum HPLC purity specification of ≥95%. This level of purity is the de facto industry standard for research-grade chemicals intended for use as intermediates in medicinal chemistry or materials science, ensuring reproducibility and minimizing the confounding effects of impurities in downstream assays [1].

HPLC Purity
Reported specification
≥95%
Supports procurement confidence
Research-grade specification
Quality Control Purity Analytical Chemistry

4-(4-Propylphenyl)cinnoline Applications


CNS and Intracellular Lead Optimization

The elevated lipophilicity (cLogP = 3.38) makes 4-(4-propylphenyl)cinnoline a compelling starting point for medicinal chemistry programs targeting the central nervous system (CNS) or intracellular protein-protein interactions. Its physicochemical profile is optimized for passive diffusion across lipid bilayers, a critical prerequisite for drug candidates in these challenging therapeutic areas [1].

Nonlinear Optical Device Development

The enhanced first-order hyperpolarizability (β), as inferred from computational studies on 4-substituted cinnolines, positions this compound as a valuable candidate for the design and synthesis of advanced NLO materials. It is particularly suitable for applications in optical limiters, frequency doublers, and integrated photonic circuits where high NLO response is essential [1].

Modular Building Block for Diverse Libraries

As a versatile aryl cinnoline derivative, this compound can be employed as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This modular approach allows for the rapid and efficient construction of structurally diverse libraries of cinnoline-based compounds for high-throughput screening in both pharmaceutical and agrochemical research [1].

HPK1 Kinase Inhibitor Scaffold for Immuno-Oncology

Cinnoline derivatives, including this compound, have been explicitly described in patent literature (e.g., by Genentech) as inhibitors of HPK1 (hematopoietic kinase 1) for the treatment of cancers and enhancement of immune response. Procuring this specific 4-aryl cinnoline scaffold provides a validated starting point for SAR studies in immuno-oncology, where HPK1 is a high-value target [2].

Application
Selection Property
Validation Focus
CNS permeability modeling
Calculated lipophilicity profile
Passive permeability assay
Nonlinear optical material research
Hyperpolarizability ranking
NLO response measurement
Suzuki–Miyaura building block synthesis
Aryl cinnoline reactivity
Cross-coupling efficiency
HPK1 kinase inhibitor SAR studies
HPK1 inhibitory scaffold
Kinase inhibition profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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